Cas no 1806039-77-9 (4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine)

4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine
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- インチ: 1S/C9H8F2N2O2/c1-14-6-3-5(4-12)8(15-2)7(13-6)9(10)11/h3,9H,1-2H3
- InChIKey: OHYSKXYQCKKYRF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C#N)C=C(N=1)OC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072199-500mg |
4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine |
1806039-77-9 | 97% | 500mg |
$847.60 | 2022-04-01 | |
Alichem | A029072199-1g |
4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine |
1806039-77-9 | 97% | 1g |
$1,460.20 | 2022-04-01 | |
Alichem | A029072199-250mg |
4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine |
1806039-77-9 | 97% | 250mg |
$475.20 | 2022-04-01 |
4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridineに関する追加情報
Comprehensive Overview of 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine (CAS No. 1806039-77-9)
4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine (CAS No. 1806039-77-9) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including a cyano group, difluoromethyl group, and methoxy substituents, which contribute to its reactivity and versatility in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential as a building block for drug discovery and crop protection agents.
The structural uniqueness of 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine makes it a valuable intermediate in the synthesis of heterocyclic compounds. Its electron-withdrawing cyano group and electron-donating methoxy groups create a balanced electronic environment, enabling diverse chemical transformations. Recent studies highlight its role in the development of kinase inhibitors and antifungal agents, aligning with the growing demand for novel therapeutic solutions in precision medicine.
In agrochemical applications, the difluoromethyl group in 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine is particularly noteworthy. This moiety is known to enhance the bioavailability and metabolic stability of active ingredients, making it a key focus in the design of next-generation pesticides and herbicides. With the global push toward sustainable agriculture, this compound is gaining traction as a candidate for eco-friendly crop protection formulations.
From a synthetic perspective, the preparation of 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine involves multi-step reactions, often starting from commercially available pyridine precursors. Optimizing the yield and purity of this compound is a topic of ongoing research, particularly in the context of green chemistry and catalytic processes. Innovations in flow chemistry and microwave-assisted synthesis have shown promise in improving the efficiency of its production.
The compound’s physicochemical properties, such as solubility, stability, and melting point, are critical for its practical applications. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine and ensure compliance with industry standards. These properties also influence its formulation in drug delivery systems and agrochemical coatings.
As the pharmaceutical and agrochemical industries evolve, the demand for highly functionalized pyridines like 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine is expected to rise. Its compatibility with cross-coupling reactions and click chemistry further expands its utility in materials science and bioconjugation. Researchers are also exploring its potential in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation.
In summary, 4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine (CAS No. 1806039-77-9) represents a multifaceted compound with broad applicability across scientific disciplines. Its unique structure and functional groups make it a cornerstone in modern medicinal chemistry and agrochemical innovation. As research continues to uncover new uses for this molecule, it is poised to play a pivotal role in addressing some of the most pressing challenges in human health and sustainable agriculture.
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